10-Bromo Oxcarbazepine
Overview
Description
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and a carboxamide group. This compound is part of the dibenzoazepine family, which is known for its diverse applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is the voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, thus regulating neuronal excitability.
Mode of Action
The compound exerts its effects primarily through its interaction with the voltage-sensitive sodium channels. It is believed to block these channels , thereby stabilizing the overexcited neuronal cell membranes . This action inhibits the repetitive firing of neurons and reduces the propagation of synaptic impulses .
Pharmacokinetics
Based on its structural similarity to oxcarbazepine , it can be hypothesized that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Oxcarbazepine is known to be well-absorbed and extensively metabolized, with its metabolites exerting the therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action result in the stabilization of overexcited neuronal membranes and a reduction in the propagation of synaptic impulses . This leads to a decrease in neuronal excitability, which can help control and prevent the occurrence of seizures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves multiple steps. One common method starts with the bromination of 10,11-dihydro-5H-dibenzo[b,f]azepine, followed by oxidation to introduce the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: Lacks the bromine and ketone groups, making it less reactive.
10,11-Dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide: Similar structure but without the bromine atom, leading to different reactivity and applications.
Uniqueness
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-bromo-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENNHUFHRUBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552123 | |
Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113952-20-8 | |
Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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